Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include octylamine, cyanoethyl compounds, and benzofuran derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The industrial process may also involve purification steps such as crystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, [(diethylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester exhibits unique properties due to the presence of the cyanoethyl and octylamino groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
82560-75-6 |
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Molecular Formula |
C23H35N3O3S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[2-cyanoethyl(octyl)amino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C23H35N3O3S/c1-5-6-7-8-9-10-16-26(17-12-15-24)30-25(4)22(27)28-20-14-11-13-19-18-23(2,3)29-21(19)20/h11,13-14H,5-10,12,16-18H2,1-4H3 |
InChI Key |
UREKGTUQRWYBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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